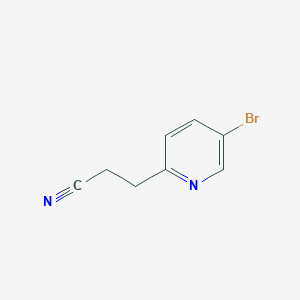

3-(5-Bromopyridin-2-yl)propanenitrile

Description

3-(5-Bromopyridin-2-yl)propanenitrile is a pyridine derivative featuring a bromine substituent at the 5-position of the pyridine ring and a propanenitrile group at the 2-position. This compound is structurally characterized by its electron-deficient pyridine core, which is influenced by the electron-withdrawing bromine atom and nitrile functional group. Such properties make it a valuable intermediate in pharmaceutical synthesis and metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine atom’s role as a leaving group. The nitrile group further enhances its utility in cycloaddition reactions or as a precursor for heterocycle formation .

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

3-(5-bromopyridin-2-yl)propanenitrile |

InChI |

InChI=1S/C8H7BrN2/c9-7-3-4-8(11-6-7)2-1-5-10/h3-4,6H,1-2H2 |

InChI Key |

REZAZTAJMAOYRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)CCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound 1 : 3-(5-Bromopyridin-2-yl)propanenitrile

- Structure : Pyridine ring with Br (5-position) and propanenitrile (2-position).

- Key Features :

- Bromine enhances electrophilicity for substitution reactions.

- Nitrile group enables participation in click chemistry or hydrolysis to carboxylic acids.

Compound 2 : Ni(II) Complex of 3-((Pyridine-2-yl)methylamino)propanenitrile

- Structure: Pyridine ring with methylamino-propanenitrile substituent (2-position); coordinated to Ni(II) via sulfur atoms in a distorted square-planar geometry .

- Key Features: Methylamino group introduces electron-donating effects, contrasting with bromine in Compound 1. Forms stable metal complexes for catalytic or materials science applications.

Compound 3 : Methyl 3-(2-Amino-5-bromopyridin-3-yl)acrylate

- Structure: Pyridine ring with Br (5-position), amino group (2-position), and methyl acrylate (3-position) .

- Key Features: Amino group increases nucleophilicity at the 2-position. Acrylate moiety allows polymerization or conjugation reactions.

Compound 4 : 2-(5-((3-Amino-6-bromoquinolin-4-yl)amino)pyridin-2-yl)-2-methylpropanenitrile

- Structure: Bicyclic quinoline fused with pyridine; Br (6-position on quinoline), methylpropanenitrile (2-position on pyridine) .

- Methyl group on propanenitrile increases steric bulk, affecting solubility and binding interactions.

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: Compound 1’s bromine and nitrile reduce pyridine electron density, favoring electrophilic attacks. Compound 2’s methylamino group increases electron density, altering metal coordination preferences .

- Steric Considerations: Compound 4’s methylpropanenitrile and quinoline system create steric hindrance, limiting accessibility for certain reactions compared to Compound 1 .

Research Findings

- Metal Coordination : Compound 2’s Ni(II) complex adopts a square-planar geometry, whereas Compound 1’s bromine and nitrile could stabilize similar complexes if modified with chelating groups .

- Synthetic Versatility : Compound 3’s acrylate group enables diverse derivatization, while Compound 1’s nitrile is more suited for carbon-carbon bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.